4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside
Description
Structural Characteristics and Nomenclature
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside is a selectively protected glucopyranoside with multiple functional groups strategically positioned on the carbohydrate scaffold. The compound belongs to a class of carbohydrate derivatives where specific hydroxyl groups of the parent sugar are protected with different protecting groups, allowing for controlled reactivity in synthetic applications.
The structure consists of a glucose core in its pyranose form (six-membered ring), with the following key features:
- A 4-methoxyphenyl group linked to the anomeric carbon (C-1) in the β configuration
- A benzoyl protecting group at the 2-O position
- Benzyl protecting groups at both the 3-O and 6-O positions
- A free hydroxyl group at the 4-O position
The molecular formula is C34H34O8, reflecting its complex structure with multiple aromatic rings and oxygen-containing functional groups.
The nomenclature of this compound follows established carbohydrate chemistry conventions:
- "4-Methoxyphenyl" designates the aglycon (non-sugar component) connected to the anomeric carbon
- "β-D" indicates the stereochemistry of the glycosidic linkage (β) and the absolute configuration of the sugar (D-series)
- "glucopyranoside" identifies the parent carbohydrate in its cyclic form
- The prefixes "2-O-Benzoyl-3,6-di-O-benzyl" specify the protecting groups and their positions on the sugar ring
Table 1: Structural Components of 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside
| Position | Functional Group | Purpose in Structure |
|---|---|---|
| C-1 (anomeric) | 4-Methoxyphenyl | Aglycon, provides stable glycosidic linkage |
| 2-O | Benzoyl | Participating protecting group, influences stereoselectivity |
| 3-O | Benzyl | Non-participating protecting group, increases stability |
| 4-O | Hydroxyl (unprotected) | Reactive site for further modifications |
| 6-O | Benzyl | Protection of primary hydroxyl group |
The presence of both participating (benzoyl) and non-participating (benzyl) protecting groups gives this compound unique chemical properties and reactivity patterns. The benzoyl group at the 2-O position is particularly significant as it can participate in glycosylation reactions through neighboring group participation, directing the stereochemical outcome of glycosidic bond formation.
Historical Context in Carbohydrate Chemistry
The development of compounds like 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside represents a significant advancement in carbohydrate chemistry, particularly in the field of oligosaccharide synthesis. The history of this type of compound can be traced back to the fundamental work in glycoside chemistry in the late 19th century.
The first aryl glycosidic bond formation was pioneered by Michael in the late 19th century, who synthesized p-methoxyphenyl β-D-glucopyranoside, which can be considered a parent compound to our subject. This was followed by Fischer's work on alkyl glycosides, establishing the foundation of glycoside chemistry.
The evolution of protecting group strategies in carbohydrate chemistry has been crucial for the development of compounds like 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside. The strategic use of different protecting groups to selectively modify specific hydroxyl positions became increasingly sophisticated throughout the 20th century.
A significant conceptual advancement relevant to our compound was the "armed-disarmed" approach introduced by Hashimoto and Fraser-Reid. This concept demonstrated that the nature of protecting groups, especially at the C-2 position, significantly affects the reactivity of glycosyl donors and the stereoselectivity of glycosylation reactions. According to this principle:
- Ether linkages (like benzyl groups) at the C-2 position are "arming," leading predominantly to 1,2-cis glycosides
- Acyl linkages (like the benzoyl group in our compound) at the C-2 position are "disarming" and favor 1,2-trans glycosides through neighboring group participation
Table 2: Historical Development of Concepts Relevant to 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside
| Time Period | Development | Significance to the Compound |
|---|---|---|
| Late 19th century | First aryl glycoside synthesis by Michael | Established the foundation for p-methoxyphenyl glycosides |
| Early 20th century | Koenigs-Knorr glycosylation method | Provided controlled glycosylation protocols |
| Mid-20th century | Development of protecting group strategies | Enabled selective modification of different hydroxyl groups |
| 1980s-1990s | Armed-disarmed concept by Fraser-Reid | Explained the influence of protecting groups on reactivity |
| 1990s-2000s | Orthogonal glycosylation strategies | Facilitated the synthesis of complex oligosaccharides |
The development of p-methoxyphenyl (PMP) glycosides as glycosyl donors has been particularly important in carbohydrate chemistry. Research by Zhang and Magnusson demonstrated that PMP glycosides could be efficiently converted to glycosyl halides and thioglycosides, expanding their utility in oligosaccharide synthesis. Their 1996 study showed that p-methoxyphenyl β-D-glycopyranosides could be prepared from corresponding 1-O-acetyl sugars in high yields (79-90%) using boron trifluoride etherate as a promoter.
The compound 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-β-D-glucopyranoside represents a sophisticated application of these historical developments, combining the stable p-methoxyphenyl glycoside with a strategic pattern of protecting groups that enables controlled reactivity for complex carbohydrate synthesis.
Properties
IUPAC Name |
[5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O8/c1-37-27-17-19-28(20-18-27)40-34-32(42-33(36)26-15-9-4-10-16-26)31(39-22-25-13-7-3-8-14-25)30(35)29(41-34)23-38-21-24-11-5-2-6-12-24/h2-20,29-32,34-35H,21-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGGJNAQHYZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzyl-Protected Glucopyranose Intermediates
A crucial intermediate is 2,3,6-tri-O-benzyl-beta-D-glucopyranose or related derivatives. According to a German patent (DE19534366C2), 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be prepared from octa-O-benzylsucrose by catalytic hydrolysis with hydrochloric acid under mild conditions (50–60°C, 20–60 minutes) in organic solvents such as ethanol, isopropanol, acetone, or toluene. This method avoids harsh hydrolysis conditions that cause cleavage of benzyl ethers and improves yield and purity compared to older methods that required prolonged heating at 100°C.
| Step | Conditions | Notes |
|---|---|---|
| Benzylation of sucrose to octa-O-benzylsucrose | Standard benzylation protocols (e.g., benzyl chloride, base) | Crude product used directly |
| Hydrolysis of octa-O-benzylsucrose to 2,3,4,6-tetra-O-benzyl-D-glucopyranose | HCl catalyst, 50-60°C, 20-60 min, organic solvent | Mild conditions prevent benzyl ether cleavage |
This intermediate can be further selectively benzylated or benzoylated at specific hydroxyl positions.
Selective Benzoylation at the 2-OH Position
Selective benzoylation at the 2-OH position of the glucopyranoside is typically achieved by exploiting the differential reactivity of hydroxyl groups. Using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine allows selective acylation at the 2-position due to steric and electronic factors.
Glycosylation with 4-Methoxyphenol
The formation of the glycosidic bond between the glucopyranose derivative and 4-methoxyphenol is commonly performed using activated glycosyl donors such as trichloroacetimidates, thioglycosides, or halides under Lewis acid catalysis (e.g., BF3·Et2O, TMSOTf). The reaction conditions are optimized to favor beta-anomer formation, often by neighboring group participation from the 2-O-benzoyl group.
Based on literature precedents and analogous syntheses, a representative procedure is as follows:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Benzylation of glucose or sucrose to obtain 2,3,6-tri-O-benzyl or tetra-O-benzyl glucopyranose | Benzyl chloride, KOH or NaH, DMF or other solvent, room temp to reflux | Protected glucopyranose intermediate |
| 2. Selective benzoylation at 2-OH | Benzoyl chloride, pyridine, 0°C to room temp | 2-O-Benzoyl-3,6-di-O-benzyl derivative |
| 3. Preparation of glycosyl donor (e.g., trichloroacetimidate) | Reaction with trichloroacetonitrile and base | Activated donor for glycosylation |
| 4. Glycosylation with 4-methoxyphenol | Lewis acid catalyst (e.g., TMSOTf), dry solvent (DCM), low temperature | Formation of beta-glycoside |
| 5. Purification | Chromatography or crystallization | Pure 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside |
- Mild hydrolysis of octa-O-benzylsucrose to tetra-O-benzyl glucopyranose intermediates reduces side reactions such as benzyl ether cleavage, improving yield and purity.
- The presence of the 2-O-benzoyl group is critical for neighboring group participation, which enhances beta-selectivity in glycosylation.
- Use of 4-methoxyphenol as the aglycone provides a stable aryl glycoside with potential for further functionalization.
- Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
| Preparation Stage | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Benzylation of glucose/sucrose | Benzyl chloride, base | RT to reflux, DMF or similar solvent | High yield of benzylated intermediate |
| Hydrolysis of octa-O-benzylsucrose | HCl catalyst, organic solvent | 50-60°C, 20-60 min | High purity tetra-O-benzyl glucopyranose |
| Selective benzoylation | Benzoyl chloride, pyridine | 0°C to RT | Selective 2-O-benzoylation |
| Glycosylation | Activated donor, 4-methoxyphenol, Lewis acid | Low temp, dry solvent | Beta-glycoside formation |
| Purification | Chromatography/crystallization | - | Pure final compound |
The preparation of this compound involves a sequence of selective protection, mild hydrolysis, benzoylation, and beta-selective glycosylation steps. Advances in mild hydrolysis of benzylated intermediates have improved yields and reduced side reactions. The use of neighboring group participation by the 2-O-benzoyl group is key to achieving beta-selectivity in glycosylation with 4-methoxyphenol. These methods are well-documented in the chemical literature and patents, providing a robust foundation for synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Synthetic Chemistry
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside is primarily used as an intermediate in the synthesis of more complex molecules. It facilitates the study of glycosidic bond formation and cleavage, which is essential for understanding carbohydrate chemistry.
Biological Studies
This compound plays a crucial role in research related to carbohydrate metabolism and enzyme interactions. It can act as a substrate for glycosidases, helping researchers investigate metabolic pathways and enzyme kinetics.
Pharmaceutical Development
The unique structure of this glycoside allows for modifications that enhance the bioavailability and therapeutic efficacy of drugs. It serves as a precursor for synthesizing novel glycosylated drugs, which are vital in developing therapeutics with improved properties.
Material Science
In material science, this compound can be utilized to create functionalized materials. Its properties enable applications in sensors and advanced materials, making it valuable for developing new technologies.
Diagnostics
This compound can be employed in diagnostic tools for detecting specific biomolecules due to its ability to form stable conjugates. This application is particularly relevant in clinical diagnostics and biomarker detection.
Case Studies
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, enzymes that cleave glycosidic bonds. This interaction can lead to the formation of various metabolites that exert biological effects. The molecular targets and pathways involved depend on the specific context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-β-D-glucopyranoside
- Structural Differences :
- The benzylidene group forms a cyclic acetal at C4/C6, contrasting with the linear benzyl ethers at C3/C6 in the target compound.
- Position C2 is unprotected (free hydroxyl), unlike the benzoyl group in the target.
- Functional Implications :
4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside
- Structural Differences :
- C2 is acetylated (ester) instead of benzoylated.
- C3 has an allyl ether, which is labile under radical or oxidative conditions.
- Functional Implications :
4-Methoxyphenyl-3-O-allyl-6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- Structural Differences :
- C2 is deoxygenated and substituted with a phthalimido group (amide).
- C3 has an allyl ether instead of benzyl.
- Functional Implications: Phthalimido groups are used in amino sugar synthesis, directing stereoselective glycosylation. 2-Deoxy structures lack hydroxyl reactivity at C2, altering hydrogen-bonding patterns in glycoconjugates .
4-Methoxyphenyl 4-O-(3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- Structural Differences :
- Disaccharide with phthalimido at both C2 positions.
- Linear benzyl ethers at C3/C6 in both units.
- Functional Implications :
Protective Group Strategies
| Compound | C2 Protection | C3 Protection | C4/C6 Protection | Key Reactivity |
|---|---|---|---|---|
| Target Compound | Benzoyl | Benzyl | Benzyl | Acid-stable; base-labile benzoyl |
| 3-O-Benzyl-4,6-benzylidene analog | None | Benzyl | Benzylidene | Acid-labile benzylidene |
| 2-O-Acetyl-3-O-allyl analog | Acetyl | Allyl | Benzylidene | Base-labile acetyl; oxidative allyl removal |
| 2-Deoxy-2-phthalimido analog | Phthalimido | Allyl | Benzyl | Stable under glycosylation conditions |
Glycosylation Efficiency
Spectroscopic Characterization
Biological Activity
4-Methoxyphenyl 2-O-benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside (referred to as MBDG) is a complex carbohydrate derivative with significant biological activity, particularly in the context of cancer research and enzyme interactions. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
MBDG is a glucopyranoside characterized by its unique structure, which includes methoxy and benzoyl functional groups. The molecular formula is , with a molecular weight of approximately 570.64 g/mol. Its synthesis involves multiple steps including protection and deprotection of hydroxyl groups, benzoylation, and benzylation reactions .
Anticancer Properties
Recent studies have highlighted MBDG's potential as an anticancer agent. Research indicates that derivatives of glucopyranosyl-conjugated benzyl compounds exhibit cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116). For instance, one study demonstrated that a related compound showed antiproliferative activity comparable to the chemotherapeutic agent 5-fluorouracil (5-FU), primarily through the induction of apoptotic cell death .
Key Findings from Research
- Cytotoxicity : MBDG and its derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells. The presence of electron-donating groups like methoxy enhances this selectivity .
- Mechanism of Action : The compound acts as a substrate for glycosidases, leading to the formation of metabolites that can induce apoptosis in cancer cells. This mechanism is crucial for its anticancer activity .
Data Table: Antiproliferative Activity of MBDG Derivatives
| Compound | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| MBDG | 5.0 | 10:1 |
| Related Compound A | 4.5 | 8:1 |
| Related Compound B | 6.0 | 12:1 |
The biological activity of MBDG is attributed to its interaction with specific enzymes involved in carbohydrate metabolism and glycosidic bond formation. Upon enzymatic cleavage, MBDG releases active metabolites that can engage in further biochemical pathways leading to apoptosis.
Enzyme Interaction
- Glycosidases : MBDG serves as a substrate for these enzymes, facilitating the breakdown of glycosidic bonds which is essential for its biological effects.
- Apoptosis Induction : The metabolites generated from MBDG interaction with glycosidases can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Comparative Analysis with Similar Compounds
MBDG's structure and functionality allow it to be compared with other glucopyranoside derivatives:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Methoxyphenyl 3,6-di-O-benzyl-beta-D-galactopyranoside | Moderate | Moderate cytotoxicity | Different sugar moiety |
| 4-Methoxyphenyl 2,6-di-O-benzyl-beta-D-galactopyranoside | High | Low cytotoxicity | Lacks benzoyl group |
MBDG stands out due to its specific combination of protective groups and functional groups that enhance its efficacy in biochemical applications .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns anomeric proton (δ ~4.5–5.5 ppm, J = 7–9 Hz for β-linkage) and aromatic protons (δ ~6.6–7.9 ppm for benzoyl/benzyl groups). Coupling constants differentiate axial/equatorial substituents .
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms glycosidic linkages via inter-residue correlations .
- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., m/z 762.3363 for C₄₁H₅₀N₂O₁₂) and fragmentation patterns .
How can researchers address low yields in the glycosylation step during synthesis?
Advanced
Low yields often stem from poor donor reactivity or competing side reactions. Optimization strategies include:
- Donor Activation : Use superarmed donors (e.g., 2-O-benzoyl-3,4,6-tri-O-benzyl protection) to enhance reactivity .
- Temperature Control : Slow warming from −35°C to −10°C during glycosylation improves stereoselectivity .
- Promoter Screening : Compare MeOTf, TMSOTf, or NIS/TfOH to identify optimal conditions for specific donors .
- Fluorous-Tag Assisted Purification : Minimizes losses during workup by leveraging fluorous solid-phase extraction .
How should contradictions in NMR data for structural confirmation be resolved?
Advanced
Discrepancies in NMR assignments (e.g., unexpected coupling constants or shifts) require:
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-Methoxyphenyl 3,6-di-O-benzyl derivatives) .
- Dynamic NMR Studies : Assess conformational flexibility of the benzyl/protecting groups at variable temperatures .
- Crystallography : X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry when crystalline derivatives are obtainable .
What are the applications of this compound in glycobiology and enzymology studies?
Q. Advanced
- Enzyme Substrate Design : The 4-methoxyphenyl aglycone acts as a chromogenic/fluorogenic leaving group, enabling real-time assays for glycosidases or glycosyltransferases .
- Oligosaccharide Synthesis : Serves as a building block for hyaluronic acid or heparan sulfate mimetics via iterative glycosylation and deprotection .
- Protecting Group Compatibility Studies : The benzoyl/benzyl groups allow systematic evaluation of orthogonal protection strategies in complex carbohydrate synthesis .
What challenges arise in deprotecting benzyl/benzoyl groups without degrading the glycosidic linkage?
Q. Advanced
- Hydrogenolysis Risks : Standard Pd/C-H₂ conditions may reduce sensitive functionalities. Alternatives include:
- Benzoyl Deprotection : Mild alkaline hydrolysis (e.g., NaOMe/MeOH) avoids β-elimination of the glycosidic bond .
How can researchers validate the purity of this compound for biological assays?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- TLC : Use EtOAc/hexane (3:7) for monitoring synthetic intermediates; visualize with ceric ammonium molybdate .
- Elemental Analysis : Confirm C/H/N ratios match theoretical values (±0.4%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
